
O-Desmethyl Gefitinib
Overview
Description
O-Desmethyl Gefitinib (M537194) is the primary circulating metabolite of the epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) Gefitinib. It is formed via CYP2D6-mediated demethylation of Gefitinib and exhibits comparable plasma exposure to the parent drug in humans . While this compound retains EGFR inhibitory activity (IC50: 36 nM in subcellular assays), its potency in whole-cell assays (IC50: 760 nM) is significantly lower than Gefitinib (IC50: 49 nM) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl gefitinib typically involves the demethylation of gefitinib. This process can be achieved using various demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Formation and Metabolism
O-desmethyl Gefitinib is the major metabolite of gefitinib found in human plasma . The O-demethylation of gefitinib is mainly mediated by the CYP2D6 enzyme .
Pharmacokinetics
Table 1: Pharmacokinetic parameters of gefitinib and O-desmethyl gefitinib
Parameter | Gefitinib | O-desmethyl gefitinib |
---|---|---|
AUC 0–48 (μM h) | 9.49 ± 3.5 | 10.6 ± 14 |
AUC 0–24 (μM h) | 6.17 ± 1.9 | 5.16 ± 6.7 |
CL/F (L/h) | 51.0 ± 25 | NA |
T max (h) | 4.56 ± 1.3 | NA |
C max (μM) | 0.492 ± 0.19 | NA |
t 1/2 (h) | 24.1 ± 8.6 | NA |
AUC = area under the plasma concentration–time curve; CL/F = oral clearance; T max = time to the maximum plasma concentration; C max = maximum plasma concentration; t 1/2 = elimination half-life; NA = not available.
Inhibitory Effects
Desmethyl-gefitinib is a major metabolite of gefitinib observed in human plasma at concentrations similar to those of gefitinib . In vitro, desmethyl-gefitinib (IC50 = 0.76 microM) was 15 times less active than gefitinib (0.049 microM) against EGF-stimulated KB cell growth in a whole cell assay .
Chemical Information
Scientific Research Applications
Inhibition of EGFR Activity
Research has shown that O-desmethyl gefitinib exhibits inhibitory effects on EGFR, although it is less potent than gefitinib itself. In vitro studies indicate that while gefitinib has an IC50 value of 0.022 µM against EGFR, this compound's IC50 is approximately 0.036 µM, demonstrating similar but reduced inhibitory activity . This suggests that while this compound may not significantly contribute to the therapeutic effects of gefitinib, it still possesses relevant pharmacological properties.
Pharmacokinetics
A recent study assessed the pharmacokinetics of gefitinib and its metabolites in elderly patients with EGFR-mutated advanced NSCLC. The area under the plasma concentration-time curve (AUC) for this compound was found to be 10.6 ± 14 µM h, indicating substantial systemic exposure . This highlights the importance of considering both gefitinib and its metabolite in treatment regimens.
Treatment of Non-Small Cell Lung Cancer
This compound has been studied as part of the pharmacological profile of gefitinib in treating NSCLC. While desmethyl gefitinib alone shows limited efficacy in tumor growth inhibition compared to gefitinib, its presence in plasma at therapeutic levels necessitates further investigation into its potential roles in combination therapies or as a biomarker for treatment response .
Drug Interaction Studies
This compound's interaction with various drug transporters and metabolic enzymes has been explored. For instance, a study indicated that cranberry juice could modulate the pharmacokinetics of gefitinib and its metabolite by affecting P-glycoprotein and cytochrome P450 enzymes . Understanding these interactions can inform strategies to enhance therapeutic efficacy through dietary modifications or co-administration with other agents.
Efficacy and Safety Profiles
Clinical trials focusing on the safety and efficacy profiles of gefitinib often report on this compound as part of their metabolic assessments. For example, a study involving elderly patients revealed that while some experienced adverse effects like diarrhea and liver enzyme elevations, these were manageable within the context of ongoing treatment .
Comparative Studies with Other Agents
Comparative studies have been conducted to evaluate the effectiveness of this compound against other therapeutic agents in NSCLC treatment protocols. These studies often emphasize the need to understand not only the direct effects on tumor cells but also how metabolites can influence overall treatment outcomes and patient quality of life.
Data Summary Table
Property | Gefitinib | This compound |
---|---|---|
IC50 (EGFR Inhibition) | 0.022 µM | 0.036 µM |
AUC (Plasma Concentration) | Varies by patient | 10.6 ± 14 µM h |
Clinical Efficacy | Significant tumor inhibition | Limited effect observed |
Drug Interaction Potential | Yes | Yes |
Mechanism of Action
O-Desmethyl gefitinib exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of tyrosine residues on the receptor, blocking downstream signaling pathways involved in cell proliferation and survival. The compound specifically targets the ATP-binding site of the EGFR, leading to the suppression of tumor growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Gefitinib and Other Metabolites
Biochemical Activity
Key Findings :
- This compound retains enzymatic inhibitory activity but shows reduced cellular efficacy due to poorer membrane permeability or intracellular retention .
- In elderly NSCLC patients, systemic exposure (AUC0–48) to this compound is comparable to Gefitinib but with higher interindividual variability (coefficient of variation: 132% vs. 37%) .
Pharmacokinetic Profiles
Key Findings :
- This compound undergoes enterohepatic circulation, evidenced by multiple plasma concentration peaks .
- CYP2D6 polymorphisms significantly impact this compound levels. Patients with CYP2D610/10 genotypes exhibit 50% lower metabolite AUC compared to 1/1 carriers .
- Metabolite M605211, formed via CYP3A4, shows delayed Tmax and increased lipophilicity due to structural modifications .
Analytical Detection
Key Findings :
- Deuterated standards (e.g., this compound-D6) improve quantification accuracy in pharmacokinetic studies .
- Inter-study variability in this compound detection underscores the need for optimized analytical protocols .
Comparison with Other EGFR-TKIs
- Metabolic Pathway Specificity : Unlike Gefitinib’s broad CYP3A4/CYP2D6 metabolism, this compound formation is CYP2D6-dependent, making it a biomarker for CYP2D6 activity .
Biological Activity
O-Desmethyl gefitinib is a major metabolite of gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC). Understanding the biological activity of this metabolite is crucial for evaluating its potential therapeutic implications and safety profile.
Metabolism and Pharmacokinetics
Gefitinib undergoes extensive metabolic transformations, primarily through O-demethylation, which leads to the formation of this compound. The metabolism is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, with significant contributions from oxidative pathways involving the morpholine ring and defluorination processes .
In pharmacokinetic studies, this compound has been detected in plasma at concentrations comparable to gefitinib itself. However, its pharmacokinetic profile indicates that it reaches peak concentrations more rapidly than gefitinib, suggesting differences in absorption and distribution dynamics .
Biological Activity
Inhibition of EGFR : this compound exhibits inhibitory activity against EGFR, although its potency is significantly lower than that of gefitinib. In enzyme assays, this compound has an IC50 value of approximately 0.036 µM compared to gefitinib's 0.022 µM, indicating a reduced but still relevant capacity to inhibit EGFR tyrosine kinase activity . However, in whole cell assays, its effectiveness drops considerably, with an IC50 of 0.76 µM, making it about 15 times less active than gefitinib against EGF-stimulated cell growth .
Cell Penetration : One of the key limitations of this compound is its poor cellular penetration, which significantly reduces its therapeutic potential compared to gefitinib. This limitation has been highlighted in various studies where this compound showed minimal impact on tumor growth in vivo despite comparable plasma concentrations .
Comparative Efficacy in Clinical Studies
Clinical studies have demonstrated that while gefitinib is effective as a first-line treatment for patients with EGFR mutation-positive NSCLC, the contribution of this compound to overall therapeutic efficacy remains minimal. For instance, a study indicated that approximately 90% of gefitinib is excreted unchanged in feces and urine, suggesting that the active metabolite does not significantly contribute to the drug's clinical effects .
Table 1: Comparison of Gefitinib and this compound
Parameter | Gefitinib | This compound |
---|---|---|
IC50 (EGFR Inhibition) | 0.022 µM | 0.036 µM |
IC50 (Cell Growth Inhibition) | 0.049 µM | 0.76 µM |
Plasma Concentration | Higher | Comparable |
Cell Penetration | High | Low |
Therapeutic Contribution | Significant | Minimal |
Case Studies and Clinical Implications
Several case studies have explored the pharmacodynamics of gefitinib and its metabolites in NSCLC patients. For example, a meta-analysis indicated that patients treated with gefitinib showed improved progression-free survival (PFS) compared to those receiving standard chemotherapy . However, the role of this compound in these outcomes was not clearly defined.
Moreover, adverse effects associated with gefitinib treatment—such as liver toxicity and gastrointestinal issues—have prompted investigations into the metabolic pathways to optimize dosing regimens and minimize toxicity . Understanding the metabolism and activity of this compound could lead to better management strategies for patients experiencing side effects.
Q & A
Basic Research Questions
Q. How is O-Desmethyl Gefitinib identified and characterized in biological samples?
this compound is the primary active metabolite of Gefitinib, formed via CYP2D6-mediated O-demethylation. Its identification in human plasma requires validated analytical methods such as UPLC-MS/MS, which quantifies it with a limit of detection (LOD) of 0.2 ng/mL and precision (RSD <10%) . Structural confirmation is achieved through deuterated standards (e.g., this compound D8) to distinguish it from endogenous compounds .
Q. What is the metabolic pathway of Gefitinib leading to this compound?
Gefitinib undergoes hepatic metabolism primarily via CYP2D6, producing this compound. This metabolite retains EGFR inhibitory activity (IC₅₀ = 36 nM) and contributes to therapeutic efficacy. Variability in metabolite levels across individuals correlates with CYP2D6 polymorphism status, necessitating genotyping in pharmacokinetic studies .
Q. What analytical methods are recommended for quantifying this compound in plasma?
A validated UPLC-MS/MS method includes:
- Calibration curve : Linear range of 1–50 μg/mL (r² ≥ 0.99).
- Quality control : Three concentrations (low, mid, high) to assess intra-day/inter-day precision (RSD <10%) and accuracy (87–93%).
- Sample preparation : Protein precipitation with acetonitrile followed by centrifugation .
Advanced Research Questions
Q. How do CYP2D6 polymorphisms affect this compound variability, and how can this be addressed experimentally?
CYP2D6 poor metabolizers exhibit reduced this compound formation, impacting drug efficacy. Experimental approaches include:
- Genotyping : Use PCR-based assays to identify CYP2D6 alleles (*3, *4, *5).
- Phenotyping : Administer a probe drug (e.g., dextromethorphan) to assess metabolic activity.
- Data interpretation : Correlate genotype-phenotype relationships with plasma metabolite levels using multivariate regression .
Q. What methodological challenges arise in distinguishing this compound from structurally similar metabolites?
Co-elution with minor metabolites (e.g., Gefitinib N-oxide) can cause interference. Solutions include:
- Chromatographic optimization : Adjust mobile phase pH or gradient to enhance separation.
- High-resolution MS : Employ Q-TOF or Orbitrap systems for accurate mass measurement (error <5 ppm).
- Isotopic labeling : Use deuterated internal standards (e.g., this compound D8) to improve specificity .
Q. How can contradictory data on this compound’s EGFR inhibition potency be resolved?
Discrepancies in reported IC₅₀ values (e.g., 36 nM vs. higher values in cell-based assays) may stem from:
- Assay conditions : Differences in ATP concentrations or incubation times.
- Cell models : Use isogenic EGFR-mutant vs. wild-type cell lines to control for genetic variability.
- Data normalization : Normalize inhibition to baseline EGFR phosphorylation in untreated controls .
Q. What strategies optimize the detection of this compound in low-abundance samples?
For trace-level quantification:
- Solid-phase extraction (SPE) : Use mixed-mode cartridges to enhance recovery.
- Ion suppression mitigation : Dilute plasma samples 1:10 with ammonium acetate buffer.
- Stability testing : Validate freeze-thaw cycles and storage conditions (-80°C for long-term stability) .
Q. Experimental Design and Ethical Considerations
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?
- Animal models : Use CYP2D6-humanized mice to mimic human metabolism.
- Sampling schedule : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Ethical compliance : Adhere to institutional guidelines for humane endpoints and sample size minimization .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct experiments in a fume hood to prevent inhalation exposure.
- Waste disposal : Decontaminate spills with 10% sodium hypochlorite and dispose as hazardous waste .
Q. Data Interpretation and Reporting
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Certificate of Analysis (CoA) : Verify purity (>98%) via HPLC-UV.
- NMR validation : Confirm structural integrity using ¹H/¹³C NMR spectra.
- Documentation : Report synthesis protocols in supplementary materials for reproducibility .
Q. What statistical methods are appropriate for analyzing metabolite concentration data?
Properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-(3-morpholin-4-ylpropoxy)quinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O3/c22-16-10-14(2-3-17(16)23)26-21-15-11-20(19(28)12-18(15)24-13-25-21)30-7-1-4-27-5-8-29-9-6-27/h2-3,10-13,28H,1,4-9H2,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMMYZUUCFPEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461102 | |
Record name | O-Desmethyl Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847949-49-9 | |
Record name | o-Desmethyl gefitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethyl Gefitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYL GEFITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53LPA3P6SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.